3-methyl-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
3-METHYL-1-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-METHYL-1-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 3-METHYL-1-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities
Uniqueness
3-METHYL-1-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is unique due to its specific combination of the benzopyran core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H14F3NO3 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-methyl-1-oxo-N-[2-(trifluoromethyl)phenyl]-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C18H14F3NO3/c1-17(10-11-6-2-3-7-12(11)15(23)25-17)16(24)22-14-9-5-4-8-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,24) |
InChI Key |
GBKYOXPZDRJLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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